molecular formula C16H20N2O B10855550 N,N-diallyl-4-hydroxytryptamine

N,N-diallyl-4-hydroxytryptamine

Cat. No.: B10855550
M. Wt: 256.34 g/mol
InChI Key: JVIWQWJXRKVJTA-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-diallyltryptamine, commonly referred to as 4-hydroxy DALT, is a synthetic tryptamine derivative. Tryptamines are a class of compounds that share a core structure with the neurotransmitter serotonin. 4-Hydroxy DALT is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy DALT typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of N,N-diallyltryptamine (DALT).

    Hydroxylation: The hydroxylation of DALT at the 4-position is achieved using specific reagents and conditions.

Industrial Production Methods

Industrial production of 4-hydroxy DALT may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy DALT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy DALT has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy DALT involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound may also interact with other serotonin receptors, monoamine transporters, and trace amine-associated receptors, modulating its overall effects .

Comparison with Similar Compounds

Similar Compounds

    Psilocin (4-hydroxy-N,N-dimethyltryptamine): A naturally occurring tryptamine found in psychedelic mushrooms.

    4-Acetoxy-N,N-diallyltryptamine (4-AcO-DALT): A synthetic analog of 4-hydroxy DALT with an acetoxy group at the 4-position.

    5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT): Another synthetic tryptamine with a methoxy group at the 5-position

Uniqueness

4-Hydroxy DALT is unique due to its specific hydroxylation at the 4-position, which influences its pharmacological properties and receptor binding affinities. This structural modification distinguishes it from other tryptamines and contributes to its unique psychoactive effects .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

3-[2-[bis(prop-2-enyl)amino]ethyl]-1H-indol-4-ol

InChI

InChI=1S/C16H20N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h3-7,12,17,19H,1-2,8-11H2

InChI Key

JVIWQWJXRKVJTA-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCC1=CNC2=C1C(=CC=C2)O)CC=C

Origin of Product

United States

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